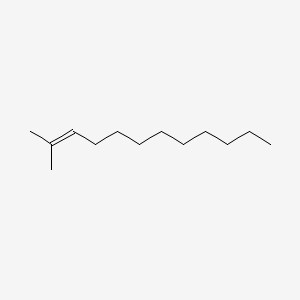
2-Methyl-2-dodecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-dodecene is an organic compound with the molecular formula C13H26. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid with a distinct odor and is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-dodecene can be synthesized through several methods. One common approach involves the dehydration of 2-methyl-2-dodecanol using an acid catalyst. This reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-methyl-2-dodecane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-dodecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-methyl-2-dodecanol or further to 2-methyl-2-dodecanoic acid.
Reduction: Hydrogenation of this compound yields 2-methyl-2-dodecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methyl-2-dodecanol, 2-Methyl-2-dodecanoic acid.
Reduction: 2-Methyl-2-dodecane.
Substitution: 2-Methyl-2-dodecyl halides.
Applications De Recherche Scientifique
2-Methyl-2-dodecene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive molecules.
Medicine: Research has investigated its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-dodecene involves its reactivity due to the presence of the double bond. This double bond can participate in various addition reactions, where reagents add across the bond, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-dodecene: Another isomer with the double bond at a different position.
2-Methyl-2-dodecanol: The alcohol derivative of 2-Methyl-2-dodecene.
2-Methyl-2-dodecanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its position of the double bond and the presence of the methyl group make it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
55103-82-7 |
|---|---|
Formule moléculaire |
C13H26 |
Poids moléculaire |
182.35 g/mol |
Nom IUPAC |
2-methyldodec-2-ene |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h12H,4-11H2,1-3H3 |
Clé InChI |
NBFZWOUNUXKZOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















